molecular formula C7H9N3O2 B2646329 3-(Pyrimidin-5-ylamino)propanoic acid CAS No. 1369118-10-4

3-(Pyrimidin-5-ylamino)propanoic acid

Cat. No.: B2646329
CAS No.: 1369118-10-4
M. Wt: 167.168
InChI Key: MUJONISMLLUZAJ-UHFFFAOYSA-N
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Description

“3-(Pyrimidin-5-ylamino)propanoic acid” is a chemical compound with the molecular weight of 167.17 . The compound is usually in powder form .


Synthesis Analysis

The synthesis of “this compound” involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid . This results in the formation of new derivatives of heterocyclic systems .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9N3O2/c11-7(12)1-2-10-6-3-8-5-9-4-6/h3-5,10H,1-2H2,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The reaction of substituted 2-mercaptopyrimidin-5-ylpropanoic acid with 1,2-benzenediamine in polyphosphoric acid in the presence of an equimolar amount of ZnCl2 proceeds by a tandem mechanism . This leads to the formation of 4-methyl-5,6-dihydrobenzo[4’,5’]imidazo[1’,2’:1,6]pyrido[2,3-d]pyrimidine-2-thiol and the corresponding disulfide .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound’s molecular weight is 167.17 .

Scientific Research Applications

Discovery and Preclinical Evaluation of αvβ3 Antagonists

Compounds including "3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid" were identified as potent and selective antagonists of the αvβ3 receptor. These derivatives exhibit excellent in vitro profiles and significant unbound fractions in human plasma, alongside good pharmacokinetics in several animal models. Their efficacy in in vivo models of bone turnover suggests potential clinical development for osteoporosis treatment (Coleman et al., 2004).

Novel Synthetic Pathways to Protein Kinase C Inhibitors

A novel and efficient synthetic pathway was developed for "3-{4-[2-(3-chlorophenylamino)-pyrimidin-4-yl]-pyridin-2-ylamino}-propanol (CGP 60474)" and a series of analogs, utilizing a Negishi cross-coupling strategy. This synthesis represents a versatile and robust protocol to access diverse analogues for subsequent SAR studies as potential phenylamino-pyrimidine type protein kinase C inhibitors (Stanetty et al., 2005).

Fluorescence Derivatisation of Amino Acids

"3-(Naphthalen-1-ylamino)propanoic acid" was used for the fluorescent derivatisation of amino acids, evaluating its applicability as a fluorescent derivatising reagent. The derivatives exhibited strong fluorescence, proving useful in biological assays (Frade et al., 2007).

Synthesis and Biological Activity of Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives

A series of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone were synthesized and evaluated for their cytotoxicity and antineoplastic activity. Some derivatives exhibited potent inhibition of CDP reductase activity and significant antineoplastic activity (Liu et al., 1996).

Potential Anti-inflammatory Agents and Peripheral Analgesics

"(Pyrimidin-5-yl)-2-propionic acids" were synthesized and tested for antiphlogistic and analgesic activity, with some compounds showing moderate activity. This research highlights the potential therapeutic applications of pyrimidinyl propanoic acid derivatives in treating inflammation and pain (Kvita & Schweizer, 1989).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-(pyrimidin-5-ylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)1-2-10-6-3-8-5-9-4-6/h3-5,10H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJONISMLLUZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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